molecular formula C25H24ClN3O4S B12170377 N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B12170377
M. Wt: 498.0 g/mol
InChI Key: XGIKKHMDKHLHJO-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a structurally complex molecule featuring a benzazepine core fused with a 7,8-dimethoxy substituent, a thiazole ring bearing a 4-chlorophenyl group, and an ethyl linker connecting the acetamide moiety.

Properties

Molecular Formula

C25H24ClN3O4S

Molecular Weight

498.0 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C25H24ClN3O4S/c1-32-21-11-17-8-10-29(25(31)13-18(17)12-22(21)33-2)14-23(30)27-9-7-24-28-20(15-34-24)16-3-5-19(26)6-4-16/h3-6,8,10-12,15H,7,9,13-14H2,1-2H3,(H,27,30)

InChI Key

XGIKKHMDKHLHJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCC3=NC(=CS3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multi-step organic reactions The benzazepine moiety is then synthesized separately and coupled with the thiazole derivative through a series of condensation and acylation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of robust purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone group to a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving thiazole and benzazepine derivatives.

    Medicine: Due to its structural complexity, it may exhibit pharmacological activity, making it a candidate for drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets. The thiazole and benzazepine moieties may interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison with Similar Acetamide Derivatives

Compound Name Core Scaffold Key Substituents Biological Relevance (Inferred)
Target Compound 3-Benzazepine + Thiazole 7,8-Dimethoxy, 4-chlorophenyl, ethyl linker Potential CNS modulation
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole + Acetamide 3,4-Dichlorophenyl, no extended linker Antibacterial/coordination chemistry
N1,N2-Bis(azetidinone)oxalamide () Azetidinone + Oxalamide Chlorophenyl, methoxyphenyl, dual azetidinone rings Synthetic intermediate/antimicrobial

Key Observations:

  • The benzazepine core in the target compound introduces conformational rigidity and electron-rich regions due to methoxy groups, contrasting with the simpler thiazole-acetamide framework in ’s compound .
  • The ethyl linker in the target molecule may enhance flexibility and receptor binding compared to the direct phenyl-thiazole attachment in ’s analog .

Key Differences:

  • The target compound’s benzazepine moiety necessitates stringent temperature control to prevent ring degradation, unlike the simpler thiazole derivatives in .

Crystallographic Data

Table 3: Crystallographic Parameters ( vs. Target Compound)

Parameter 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Target Compound (Hypothetical)
Dihedral Angle (Phenyl-Thiazole) 61.8° Likely reduced due to ethyl linker
Hydrogen Bonding N–H⋯N (R₂²(8) motif) Potential O–H⋯O/N interactions from methoxy groups
Crystal Packing Inversion dimers along a-axis More complex stacking due to benzazepine

Pharmacological and Computational Insights

Docking Studies (Inferred from )

While explicit data for the target compound is unavailable, AutoDock4 simulations suggest that:

  • The benzazepine core may exhibit high affinity for dopamine D1-like receptors due to structural resemblance to known ligands.
  • The 4-chlorophenyl-thiazole group could enhance hydrophobic interactions in receptor pockets, similar to chlorophenyl motifs in ’s antimicrobial analogs .

Electronic Properties (Inferred from )

MultiWFN analysis () would predict:

  • Elevated electron density at the methoxy groups (7,8-dimethoxy), enhancing hydrogen-bond acceptor capacity.
  • The thiazole ring contributes to π-π stacking, contrasting with the dichlorophenyl-thiazole system in ’s compound .

Biological Activity

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a synthetic compound notable for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Chlorophenyl Moiety : Enhances the compound's lipophilicity and biological interactions.
  • Benzazepin Derivative : Contributes to its unique pharmacological profile.

The molecular formula is C19H18ClN3OSC_{19}H_{18}ClN_{3}OS, with a molecular weight of approximately 371.88 g/mol.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported minimal inhibitory concentrations (MIC) for related thiazole compounds against E. coli and B. cereus, indicating potential for treating bacterial infections .

CompoundTarget BacteriaMIC (mg/mL)
Compound AE. coli0.17
Compound BB. cereus0.23
N-{...}S. TyphimuriumTBD

2. Anticancer Potential

The thiazole moiety is associated with anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, with IC50 values indicating their potency. For example, certain thiazole derivatives have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µg/mL)
Compound XA4311.61
Compound YHT291.98

The mechanism of action for the compound involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins . This interaction may disrupt normal cellular functions, leading to increased apoptosis in cancer cells.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Study on Antimicrobial Activity : A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against multiple strains of bacteria, demonstrating that modifications to the thiazole ring can enhance activity .
  • Anticancer Evaluation : Another research highlighted the anticancer properties of thiazole derivatives in vitro, noting significant growth inhibition in various cancer cell lines . The study emphasized the importance of substituents on the phenyl ring for enhancing anti-proliferative effects.

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